

# Technical Guide: 2-(4-Chlorobenzoyl)benzoic Acid (CAS 85-56-3)

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## Compound of Interest

Compound Name: 2-(4-Chlorobenzoyl)benzoic acid

CAS No.: 60839-51-2

Cat. No.: B7733809

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Process Chemistry, Characterization, and Pharmaceutical Applications

## Executive Summary

**2-(4-Chlorobenzoyl)benzoic acid** (CAS 85-56-3) serves as a critical scaffold in the synthesis of diaryl-heterocycles, most notably the diuretic Chlorthalidone and the anorectic Mazindol.[1] Its synthesis via Friedel-Crafts acylation represents a classic yet operationally complex industrial transformation requiring precise stoichiometric control of Lewis acid catalysts.

This guide moves beyond basic property listing to analyze the reaction thermodynamics, self-validating purification protocols, and the downstream chemistry required to convert this intermediate into active pharmaceutical ingredients (APIs).

## Part 1: Chemical Identity & Physicochemical Profile[1][2]

The compound is a keto-acid formed by the ring-opening acylation of phthalic anhydride. Its dual functionality (carboxylic acid and ketone) dictates its solubility profile and reactivity.

Table 1: Physicochemical Specifications

Parameter	Specification	Technical Note
CAS Number	85-56-3	Verified Registry Number
IUPAC Name	2-(4-Chlorobenzoyl)benzoic acid	Also: 4'-Chloro-2-benzoylbenzoic acid
Formula	C <sub>14</sub> H <sub>9</sub> ClO <sub>3</sub>	MW: 260.67 g/mol
Appearance	White to off-white crystalline powder	Yellowing indicates oxidation or Al-salt contamination
Melting Point	148°C – 150°C	Sharp range indicates high purity (>98%)
Solubility	Soluble: Acetonitrile, DMF, Aqueous Alkali Insoluble: Water, Acidic media	Solubility in NaOH is a key purification vector
pKa	~3.26 (Carboxylic acid)	Stronger acid than benzoic acid due to electron-withdrawing ketone

## Part 2: Synthetic Route & Process Chemistry[4][5][6]

### The Friedel-Crafts Acylation Protocol

The industrial synthesis involves the reaction of phthalic anhydride with chlorobenzene, catalyzed by anhydrous Aluminum Chloride ( ).

Critical Mechanistic Insight: Unlike standard acylations requiring catalytic Lewis acids, this reaction requires stoichiometric excess (>2.0 equivalents) of

- First Equivalent: Complexes with the carbonyl oxygen of the phthalic anhydride to generate the electrophilic acylium ion.
- Second Equivalent: Complexes with the carboxylate product formed during ring opening. Failure to use >2.0 eq results in incomplete conversion as the product inhibits the catalyst.

## Step-by-Step Experimental Workflow

- Charge: In a moisture-free reactor, charge Chlorobenzene (acting as both reactant and solvent) and Phthalic Anhydride (1.0 eq).
- Activation: Cool to <math><10^{\circ}\text{C}</math>. Slowly add Anhydrous (2.2 eq) to control the exotherm.
- Reaction: Heat to 80-90°C for 4–6 hours. Evolution of HCl gas indicates reaction progress.
  - Process Control: Monitor via TLC or HPLC. Disappearance of Phthalic Anhydride marks completion.
- Quench (Hydrolysis):
  - Caution: The aluminum complex is highly reactive.
  - Pour the hot reaction mass into a mixture of Ice/HCl. This breaks the Al-complex, precipitating the crude organic acid.
- Steam Distillation: Remove excess Chlorobenzene via steam distillation.

## Self-Validating Purification System (The Acid-Base Swing)

To ensure pharmaceutical-grade purity without expensive chromatography, use the compound's pKa against it.

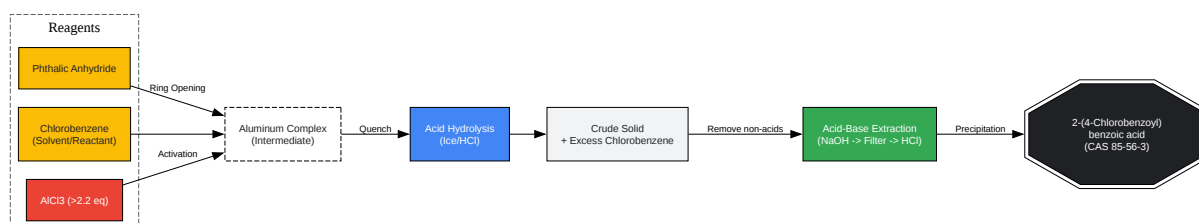
- Dissolution (Validation A): Suspend crude solid in 10% NaOH.
  - Logic: The product converts to its sodium salt and dissolves. Unreacted chlorobenzene or non-acidic byproducts (e.g., decarboxylated benzophenones) remain insoluble.

- Filtration: Filter the alkaline solution. The filtrate contains the product; the filter cake contains impurities.
- Precipitation (Validation B): Acidify the filtrate with HCl to pH < 2.
  - Logic: The product reprecipitates as a white solid. If no precipitate forms, the initial material was not the target acid.

## Part 3: Visualization of Synthesis & Application

The following diagrams illustrate the synthesis of the core intermediate and its conversion to Chlorthalidone.

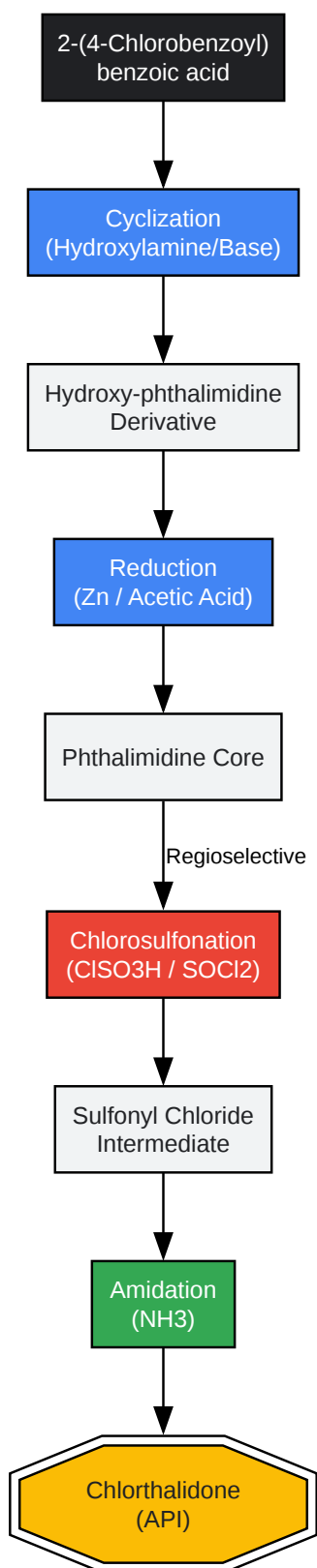
### Diagram 1: Synthesis Workflow (Friedel-Crafts)



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Caption: Friedel-Crafts acylation workflow emphasizing the critical aluminum complex hydrolysis and acid-base purification.

### Diagram 2: Downstream Pharmaceutical Application (Chlorthalidone)



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Caption: Conversion of CAS 85-56-3 to Chlorthalidone via cyclization, reduction, and chlorosulfonation.

## Part 4: Pharmaceutical Application (The "Why")

The primary utility of CAS 85-56-3 is its role as the precursor to Chlorthalidone, a thiazide-like diuretic used for hypertension and edema.

### Mechanism of Conversion[7]

- **Cyclization:** The keto-acid reacts with hydroxylamine. Unlike simple ketones forming oximes, the proximity of the carboxylic acid facilitates cyclization to form a benzoxazinone or hydroxy-phthalimidine structure.
- **Reduction:** Zinc/Acetic acid reduction removes the hydroxyl group, yielding the phthalimidine core.
- **Functionalization:** The electron-rich aromatic ring (originally from chlorobenzene) directs incoming electrophiles. Chlorosulfonation occurs para to the chlorine atom (meta to the bridge), setting up the sulfonamide group essential for diuretic activity [1].

## Part 5: Analytical Characterization

To confirm the identity of synthesized **2-(4-Chlorobenzoyl)benzoic acid**, the following spectral markers must be observed:

- **IR Spectroscopy:**
  - 1690–1710  $\text{cm}^{-1}$ : Carboxylic acid C=O stretch.
  - 1660–1670  $\text{cm}^{-1}$ : Diaryl ketone C=O stretch (shifted lower due to conjugation).
  - 2500–3000  $\text{cm}^{-1}$ : Broad O-H stretch (carboxylic acid dimer).
- **$^1\text{H}$  NMR (DMSO- $d_6$ ):**
  - Protons on the phthalic ring appear as a multiplet at  $\delta$  7.5–8.0 ppm.

- Protons on the chlorobenzene ring appear as two doublets (AA'BB' system) around  $\delta$  7.4 ppm and  $\delta$  7.6 ppm.
- Broad singlet at  $\delta$  13.0+ ppm corresponds to the carboxylic acid proton (exchangeable with D<sub>2</sub>O).

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## Sources

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